molecular formula C11H18N5O13P3 B12075750 Gabmtp

Gabmtp

Cat. No.: B12075750
M. Wt: 521.21 g/mol
InChI Key: PHBDHXOBFUBCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gabmtp is synthesized through a multi-step chemical processThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the triphosphate linkage .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Gabmtp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

Scientific Research Applications

Gabmtp has a wide range of applications in scientific research:

Mechanism of Action

Gabmtp exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular pathways. It primarily targets nucleotide-binding proteins and enzymes involved in cellular signaling and metabolism. The compound’s non-hydrolyzable nature allows it to act as a stable analog in biochemical assays, providing insights into enzyme kinetics and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’- (Alpha,Beta-Methylene)Triphosphate: Another non-hydrolyzable nucleotide analog with similar applications.

    Cytidine 5’- (Alpha,Beta-Methylene)Triphosphate: Used in similar biochemical studies.

    Uridine 5’- (Alpha,Beta-Methylene)Triphosphate: Shares similar properties and applications

Uniqueness

Gabmtp is unique due to its specific structure and stability, making it particularly useful in studies requiring non-hydrolyzable nucleotide analogs. Its ability to mimic natural guanosine triphosphate while resisting enzymatic degradation sets it apart from other similar compounds .

Properties

IUPAC Name

[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBDHXOBFUBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O13P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.